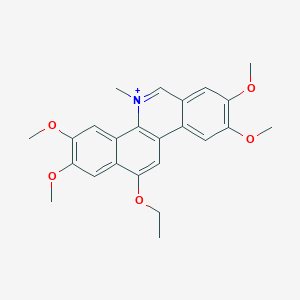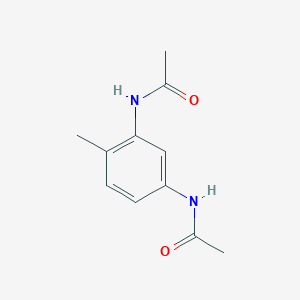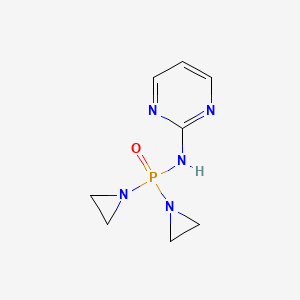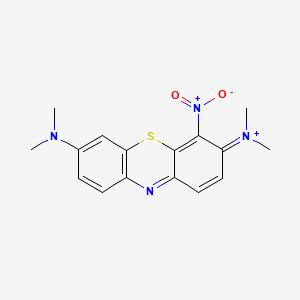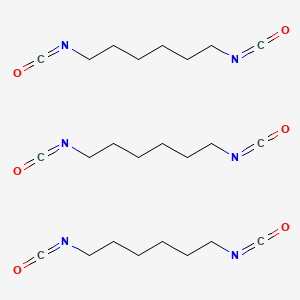
六亚甲基二异氰酸酯三聚体
描述
Hexamethylene diisocyanate trimer, often abbreviated as HDI trimer, is an organic compound with the formula (CH2)6(NCO)2. It is classified as a diisocyanate and is a colorless liquid . It is a cyclic oligomer, typically appearing as a colorless to pale yellow liquid . It is soluble in organic solvents but insoluble in water .
Synthesis Analysis
HDI trimer is synthesized through the cyclotrimerization of hexamethylene diisocyanate (HDI) monomer. This process uses tri-n-butylphosphine (TBP) as a catalyst . Another method involves introducing nitrogen gas into an autoclave, charging a certain amount of HDI, toluene, and a calcium salt, and heating to a specified temperature for a period of time .Molecular Structure Analysis
The structures of the polyisocyanates, including the HDI trimer, were identified and confirmed by combined analysis of mass spectrometry (MS), Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) . The product contains dimer, pentamer, heptamer, and higher-molecular-weight oligomers, in addition to the main trimer oligomers .Chemical Reactions Analysis
The cyclotrimerization of HDI monomer is a key reaction in the synthesis of HDI trimer . The reaction time, temperature, and concentration of TBP have significant effects on the molecular weight distribution of the polyisocyanates .Physical And Chemical Properties Analysis
HDI trimer is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water . It has high curing properties, abrasion resistance, and chemical resistance .科学研究应用
1. 工业用途和诱变性测试
HDI 三聚体用于制造高分子量缩二脲和三聚体多异氰酸酯树脂。这些树脂在聚氨酯涂料中很常见,导致潜在的职业和消费者接触。使用 Ames 试验、CHO/HGPRT 基因突变试验和小鼠微核试验对 HDI 的诱变性进行的研究没有发现诱变或断裂性效应,尽管观察到了毒性指标 (Wagner 等人,2000 年)。
2. 接触过敏研究
基于 HDI 的脂肪族多异氰酸酯是清漆、涂料和喷雾涂料的成分,会导致接触性过敏。以 HDI 为主要成分的三聚体包括缩二脲、异氰脲酸酯和不对称类型。这突出了了解与 HDI 三聚体相关的职业危害的重要性 (Aalto‐Korte 等人,2010 年)。
3. 低聚三聚化和催化
已经研究了 HDI 在各种催化剂(如氧化三丁基锡和 Zr(OBu)4)作用下的低聚三聚化过程。该研究表明在温和条件下选择性地形成环状三聚体,避免生成更高的低聚物 (Dabi & Zilkha,1980 年)。
4. 在纸张涂料中的应用
HDI 三聚体,特别是与含溴二醇结合时,已用于在纸上生产阻燃涂料。这些涂料在室温下固化,在各种温度下表现出显着的机械性能 (Oltchik 等人,1988 年)。
5. 合成和结构分析
一项关于无溶剂 HDI 基多异氰酸酯的研究,使用环三聚化 HDI 单体,并以三正丁基膦为催化剂。所得的多异氰酸酯包括各种低聚物,其中三聚体低聚物是主要产物。这项研究提供了对这些多异氰酸酯的分子结构和组成的见解 (Jin Hu 等人,2017 年)。
6. 免疫学和临床研究
对接触 HDI 及其三聚体的工人进行了广泛的评估,重点关注血清抗体研究以及与过敏和刺激反应相关的症状。该研究突出了对 HDI 接触的免疫反应,尽管没有发现抗体水平与临床疾病之间的明确相关性 (Grammer 等人,1988 年)。
7. 微胶囊化以提高稳定性
已经开发了液体 HDI 异氰酸酯三聚体的微胶囊化创新技术。这种封装增强了稳定性,这对于涂料和粘合剂等工业应用非常重要 (Nguyen 等人,2015 年)。
作用机制
属性
IUPAC Name |
1,6-diisocyanatohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H12N2O2/c3*11-7-9-5-3-1-2-4-6-10-8-12/h3*1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRKNIZYMIXSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethylene diisocyanate trimer | |
CAS RN |
28574-90-5 | |
| Record name | Hexamethylene diisocyanate trimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028574905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Oxo-2-phenyl-1-benzopyran-3-yl)oxy]acetic acid](/img/structure/B1207397.png)
![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B1207399.png)
![2-(butylamino)-N-[4-[5-[[2-(butylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B1207400.png)

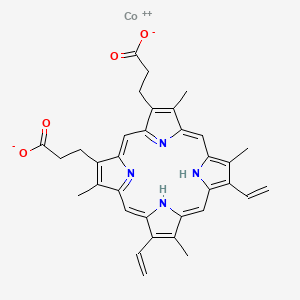

![[4-(3-amino-2,6-dichloro-phenyl)-1,2,5-thiadiazol-3-yl] N-methyl-N-propyl-carbamate](/img/structure/B1207406.png)
